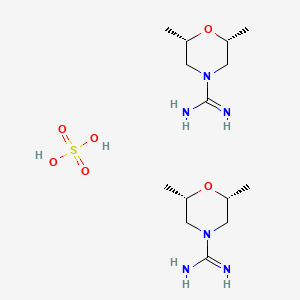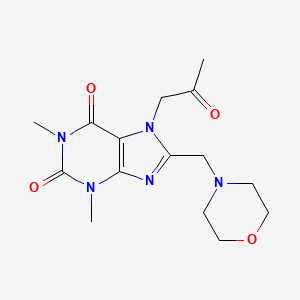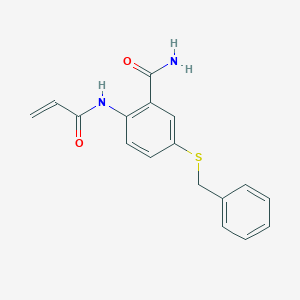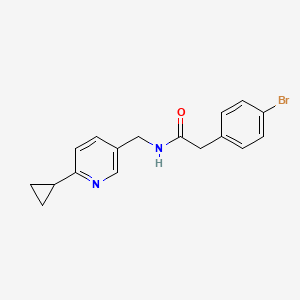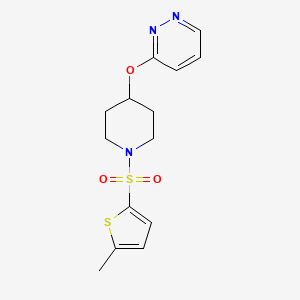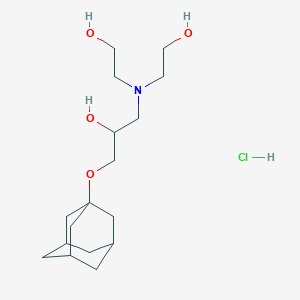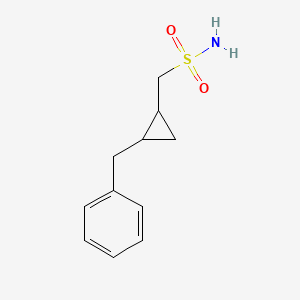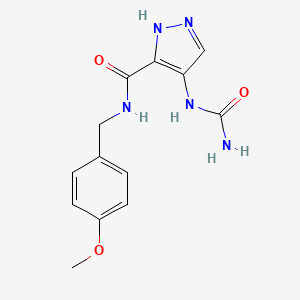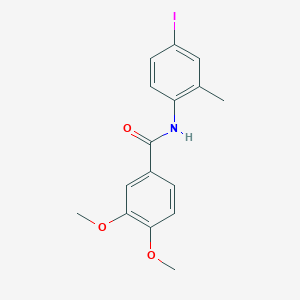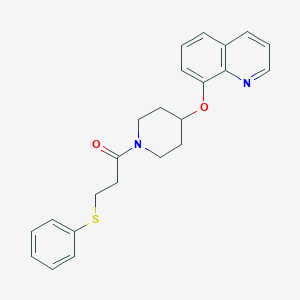
3-(Phenylthio)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Phenylthio)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one, also known as PTQ, is a chemical compound that has been widely studied for its potential applications in scientific research. PTQ is a synthetic compound that was first synthesized in the laboratory and has since been used in various research studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications.
Aplicaciones Científicas De Investigación
Ultrasound- and Microwave-Assisted Synthesis and Antimicrobial Activity
A study by Ashok et al. (2014) demonstrates the ultrasound- and microwave-assisted synthesis of (E)-1-aryl-3-[2-(piperidin-1-yl)quinolin-3-yl]prop-2-en-1-ones and their antimicrobial activity against bacterial and fungal strains, revealing good antimicrobial properties for some of the compounds. This research underlines the potential of using such compounds in developing new antimicrobial agents (Ashok, Ganesh, Lakshmi, & Ravi, 2014).
Synthesis of Quinoline and Pyridine Derivatives
Alizadeh et al. (2014) reported the synthesis of 3-(4-alkyl-4,5-dihydropyrrolo[1,2-a]quinoxalin-4-yl)-2H-chromen-2-one derivatives using piperidine–iodine as a dual system catalyst, emphasizing the method's good yields, mild reaction conditions, and ease of handling. This illustrates the utility of piperidine derivatives in synthesizing complex organic molecules with potential applications in various scientific fields (Alizadeh, Ghanbaripour, & Zhu, 2014).
Inhibitory Studies on Acetylcholinesterase
Sumesh et al. (2020) conducted a one-pot three-component reaction leading to the synthesis of novel pyrano[2,3-f]pyrazolo[3,4-b]quinoline-3-carbonitriles with significant acetylcholinesterase inhibitory activity. This research opens avenues for exploring these compounds in neurological disorders where acetylcholinesterase inhibition is a key therapeutic strategy (Sumesh, Kumar, Almansour, Suresh Kumar, & Ashraf, 2020).
Optimization of Friedländer's Cyclization Reaction
Khan et al. (2013) optimized the reaction conditions for the synthesis of 3-(aryloxy)quinoline derivatives via Friedländer's cyclization reaction. This study not only contributes to the field of synthetic organic chemistry but also highlights the potential of these compounds in further scientific research applications, including the development of anticancer agents (Khan, El-Gamal, & Oh, 2013).
Propiedades
IUPAC Name |
3-phenylsulfanyl-1-(4-quinolin-8-yloxypiperidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2S/c26-22(13-17-28-20-8-2-1-3-9-20)25-15-11-19(12-16-25)27-21-10-4-6-18-7-5-14-24-23(18)21/h1-10,14,19H,11-13,15-17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYJBVESLFIXYHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)CCSC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Phenylthio)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

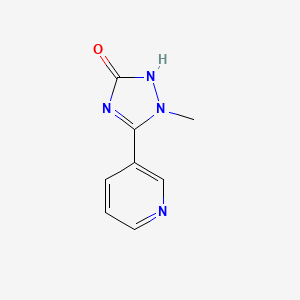
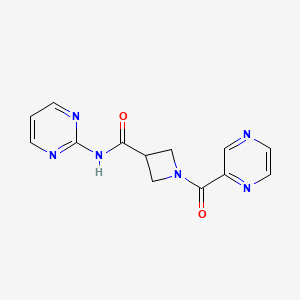
![1-(4-Ethoxyphenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea](/img/structure/B2566108.png)
![5,8-Dioxaspiro[3.5]nonan-9-ylmethanol](/img/structure/B2566109.png)
